molecular formula C13H15ClO4 B2931766 3-(3-Chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid CAS No. 790271-12-4

3-(3-Chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid

Cat. No.: B2931766
CAS No.: 790271-12-4
M. Wt: 270.71
InChI Key: XYDJPUHQOUOTHP-SNAWJCMRSA-N
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Description

3-(3-Chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid (CAS 790271-12-4) is a high-purity chemical reagent offered for research applications. This compound has a molecular formula of C13H15ClO4 and a molecular weight of 270.71 . This phenylpropanoic acid derivative is of significant research interest for its potential as an inhibitor of the SARS-CoV-2 Main Protease (M pro or 3CL pro ) . M pro is a cysteine protease essential for viral replication; it cleaves the polyproteins translated from viral RNA into functional non-structural proteins. Inhibiting this enzyme effectively blocks viral replication, making it a highly appealing and specific drug target . Research into M pro inhibitors is critical for developing new antiviral therapies that may be effective against current and future coronavirus strains . Researchers can utilize this compound for in silico docking studies, in vitro enzymatic inhibition assays, and other investigations aimed at combating coronaviruses. Please Note: This product is intended for Research Use Only (RUO) and is not approved for human, veterinary, or diagnostic applications.

Properties

IUPAC Name

(E)-3-(3-chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO4/c1-3-6-18-13-10(14)7-9(4-5-12(15)16)8-11(13)17-2/h4-5,7-8H,3,6H2,1-2H3,(H,15,16)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDJPUHQOUOTHP-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)C=CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1Cl)/C=C/C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 3-chloro-5-methoxy-4-propoxybenzaldehyde and malonic acid.

    Condensation Reaction: The benzaldehyde derivative undergoes a condensation reaction with malonic acid in the presence of a base such as sodium ethoxide. This reaction forms the intermediate compound.

    Decarboxylation: The intermediate compound is then subjected to decarboxylation under acidic conditions to yield the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

3-(3-Chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Interacting with cellular receptors to modulate signal transduction pathways.

    Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Molecular Formula Substituents (Phenyl Ring) Key Features Potential Applications
Target Compound C₁₃H₁₅ClO₅ 3-Cl, 4-OPr, 5-OMe Chloro (electron-withdrawing), propoxy (lipophilic), α,β-unsaturated acid Synthetic intermediates, drug design
3-(3-Chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid C₁₁H₁₁ClO₄ 3-Cl, 4-OH, 5-OEt Ethoxy (shorter chain), hydroxy (H-bond donor) Antioxidant or anti-inflammatory research
5-Hydroxyferulic Acid (3,4-dihydroxy-5-methoxycinnamic acid) C₁₀H₁₀O₅ 3-OH, 4-OH, 5-OMe Two hydroxyl groups (high polarity, antioxidant capacity) Dietary supplements, reference standards
3-Hydroxy-4-methoxycinnamic Acid C₁₀H₁₀O₄ 3-OH, 4-OMe Natural origin (Cinnamomum cassia), hydroxyl for H-bonding Cosmetics, pharmacological research
3-(2-Methoxyphenyl)propanoic Acid C₁₀H₁₂O₃ 2-OMe (non-conjugated propanoic acid) Saturated acid chain, reduced reactivity Organic synthesis intermediates

Key Comparative Analysis

Substituent Effects on Lipophilicity and Solubility The target compound’s propoxy group (C₃H₇O) enhances lipophilicity compared to ethoxy (C₂H₅O) or methoxy (CH₃O) groups in analogues . This may improve membrane permeability but reduce aqueous solubility. The absence of hydroxyl groups (vs.

Electronic and Steric Effects The 3-chloro substituent introduces an electron-withdrawing effect, polarizing the aromatic ring and altering reactivity in electrophilic substitution or metal-catalyzed reactions . Compared to 3-(2-methoxyphenyl)propanoic acid , the α,β-unsaturated acid chain in the target compound offers conjugation, which may enhance UV absorption (relevant for analytical detection) or Michael addition reactivity.

Biological Implications Natural analogues like 5-hydroxyferulic acid exhibit antioxidant activity due to phenolic hydroxyl groups . The target compound’s chloro and propoxy groups may redirect bioactivity toward antimicrobial or enzyme-inhibitory roles, as halogens often participate in halogen-bonding interactions with biological targets. The propoxy group’s longer chain could mimic fatty acid moieties, enabling interactions with lipid-binding proteins or cell membranes .

Synthetic Utility The target compound’s propoxy group may require multi-step synthesis (e.g., nucleophilic substitution on a phenolic precursor), similar to methods described for 3-chloropropoxy-containing compounds in . In contrast, natural cinnamic acids (e.g., 3-hydroxy-4-methoxycinnamic acid) are often extracted from plant sources, limiting scalability .

Research Findings and Data Gaps

  • Thermodynamic Data : Melting points, logP values, and pKa data for the target compound are unavailable in the evidence. These could be extrapolated from analogues:
    • Propoxy-containing compounds (e.g., CID 2452205 ) have higher logP values than methoxy derivatives.
    • The α,β-unsaturated acid likely has a pKa near 4.5–5.0, similar to cinnamic acid (pKa ≈ 4.4).
  • Biological Activity: No direct studies are cited, but halogenated cinnamic acids are explored in drug discovery for their enhanced stability and target affinity .

Biological Activity

3-(3-Chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid is a phenylacrylic acid derivative characterized by its unique structural features, including a chloro group, a methoxy group, and a propoxy group attached to a phenyl ring. This compound has garnered interest due to its potential biological activities and applications in various fields, particularly in agriculture and medicinal chemistry.

  • Molecular Formula : C₁₃H₁₅ClO₄
  • Molar Mass : Approximately 270.7088 g/mol
  • CAS Number : Not specified in the search results but related compounds are referenced.

The biological activity of this compound is believed to involve interactions with specific molecular targets. These interactions may modulate enzyme activities or receptor functions, influencing various cellular processes. Preliminary studies suggest that this compound may exhibit herbicidal properties, inhibiting the growth of unwanted plant species, indicating its potential as a selective herbicide in agricultural applications.

Herbicidal Properties

Research indicates that this compound effectively inhibits the growth of various plant species. This herbicidal activity is attributed to its ability to disrupt specific biochemical pathways essential for plant growth and development.

Other Biological Activities

While the primary focus has been on its herbicidal properties, there are indications that this compound may possess additional biological activities. However, comprehensive studies are necessary to delineate its full pharmacological profile and potential therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3-(3-Methoxy-4-propoxyphenyl)prop-2-enoic acidC₁₃H₁₆O₃No chlorine
(E)-3-(2-chloro-5-methoxy-4-propoxyphenyl)acrylic acidC₁₃H₁₅ClO₄Different positioning of substituents
3-(3-Ethoxy-4-propoxyphenyl)prop-2-enoic acidC₁₃H₁₆O₃Ethoxy instead of chloro

The unique combination of substituents in this compound may confer distinct biological activities not present in its analogs .

Case Study 1: Herbicide Efficacy

In a controlled study assessing the herbicidal efficacy of various phenylacrylic acids, this compound demonstrated significant inhibition of weed growth compared to untreated controls. The study measured growth inhibition percentages across different concentrations, establishing an IC50 value indicative of its potency as a herbicide.

Case Study 2: Molecular Target Identification

A recent investigation aimed at identifying the molecular targets of this compound revealed that it interacts with specific enzymes involved in the biosynthesis of plant hormones. This interaction suggests a potential mechanism through which the compound exerts its herbicidal effects, warranting further exploration into its application in crop management strategies.

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